

A Comparative Guide to the Biological Activity of Phenethylamine Derivatives

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Compound of Interest

Compound Name: 1-(2,4-dimethoxyphenyl)-N-methylmethanamine

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Phenethylamine and its derivatives represent a broad and pharmacologically diverse class of compounds that interact with various targets in the central nervous system. This guide provides a comparative analysis of the biological activities of selected phenethylamine derivatives, with a focus on their receptor binding affinities and functional activities at key monoamine receptors and transporters. The information presented herein is intended to aid researchers in understanding the structure-activity relationships within this chemical class and to facilitate the development of novel therapeutic agents.

Comparative Receptor Binding and Functional Activity

The biological activity of phenethylamine derivatives is largely determined by their affinity for and efficacy at various G-protein coupled receptors (GPCRs) and monoamine transporters. The following tables summarize the binding affinities (K_i) and functional activities (EC50 or IC50) of a selection of phenethylamine derivatives at the serotonin 5-HT2A and 5-HT2C receptors, and the dopamine transporter (DAT). Lower K_i , EC50, and IC50 values indicate higher binding affinity, potency, and inhibitory activity, respectively.

Serotonin 5-HT2A and 5-HT2C Receptor Interactions

The 2C-series of phenethylamines are well-known for their potent interactions with serotonin 5-HT2 receptors. The data below highlights the impact of substitutions on the phenyl ring on receptor affinity and agonist potency.

Compound	5-HT2A Ki (nM)	5-HT2C Ki (nM)	5-HT2A EC50 (nM)	5-HT2C EC50 (nM)
2C-B	1.2[1]	0.63[1]	1.2[1]	0.63[1]
2C-I	0.4[2]	1.1[2]	-	-
2C-T-2	46[2]	350[2]	-	-
2C-T-4	54[2]	220[2]	-	-
2C-T-7	1[2]	40[2]	-	-
25I-NBOMe	0.044[2]	1.3[2]	0.04-0.5 μM	-

Note: Ki and EC50 values can vary between studies depending on the experimental conditions.

Dopamine Transporter (DAT) Inhibition

Several phenethylamine derivatives act as inhibitors of the dopamine transporter, thereby increasing synaptic dopamine levels. The table below presents the inhibitory concentrations (IC50) for a selection of these compounds.

Compound	Dopamine Transporter (DAT) IC50 (nM)
Amphetamine	42.2-68.5 (EC50)[3]
Methamphetamine	-
4-Chloroamphetamine (PCA)	3600[3]
3,4-Dichloroamphetamine (DCA)	High Affinity[3]
Compound 9 (arylalkylamine derivative)	28.3 (EC50)[3]
Compound 28 (alkyl 2-phenyl-2-(piperidin-2-yl)acetate derivative)	398.6[4]

Structure-Activity Relationships (SAR)

The biological activity of phenethylamine derivatives is highly dependent on their chemical structure. Key SAR observations include:

- **Phenyl Ring Substitution:** Substitutions at the 2 and 5 positions of the phenyl ring, particularly with methoxy groups, are a hallmark of the 2C-series and are crucial for their psychedelic activity, which is mediated by 5-HT2A receptor agonism.^[5] Lipophilic substituents at the 4-position generally lead to more potent and longer-acting compounds.^[5]
- **N-Benzyl Substitution:** The addition of an N-benzyl group to phenethylamines can significantly increase binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. ^[6] For instance, N-(2-methoxybenzyl) substitution in the 2C series (creating the NBOMe series) dramatically increases 5-HT2A receptor affinity.
- **Dopamine Transporter Inhibition:** For arylalkylamine derivatives, the nature and position of substituents on the aromatic ring, as well as the length and branching of the alkyl chain, significantly influence their dopamine reuptake inhibitory activity.^[4] For instance, longer alkyl groups and smaller ring-sized substituents at the alkylamine position can lead to stronger inhibitory activities.^[4]

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC_{50} value, which is then used to calculate the K_i value using the Cheng-Prusoff equation.

Methodology:

- **Membrane Preparation:** Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
- **Assay Incubation:** The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]DOI for 5-HT_{2A/2C} receptors) and varying concentrations of the test compound.^[7]
- **Separation of Bound and Free Ligand:** The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
- **Quantification:** The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
- **Data Analysis:** The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Dopamine Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

Principle: Cells expressing the dopamine transporter are incubated with radiolabeled dopamine (^{[3H]DA}) in the presence and absence of the test compound. The amount of radioactivity accumulated inside the cells is measured to determine the inhibitory effect of the compound.

Methodology:

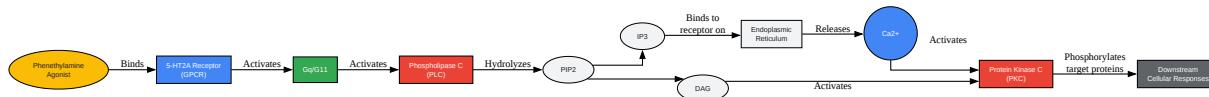
- **Cell Culture:** Cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence.
- **Assay Procedure:** The cells are pre-incubated with the test compound at various concentrations.
- **Dopamine Uptake:** Radiolabeled dopamine is added to the cells, and the uptake is allowed to proceed for a specific time.

- Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.
- Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC₅₀) is determined from the dose-response curve.[4]

Visualizations

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by agonist binding to the 5-HT_{2A} receptor, a G_q/G₁₁-coupled GPCR.

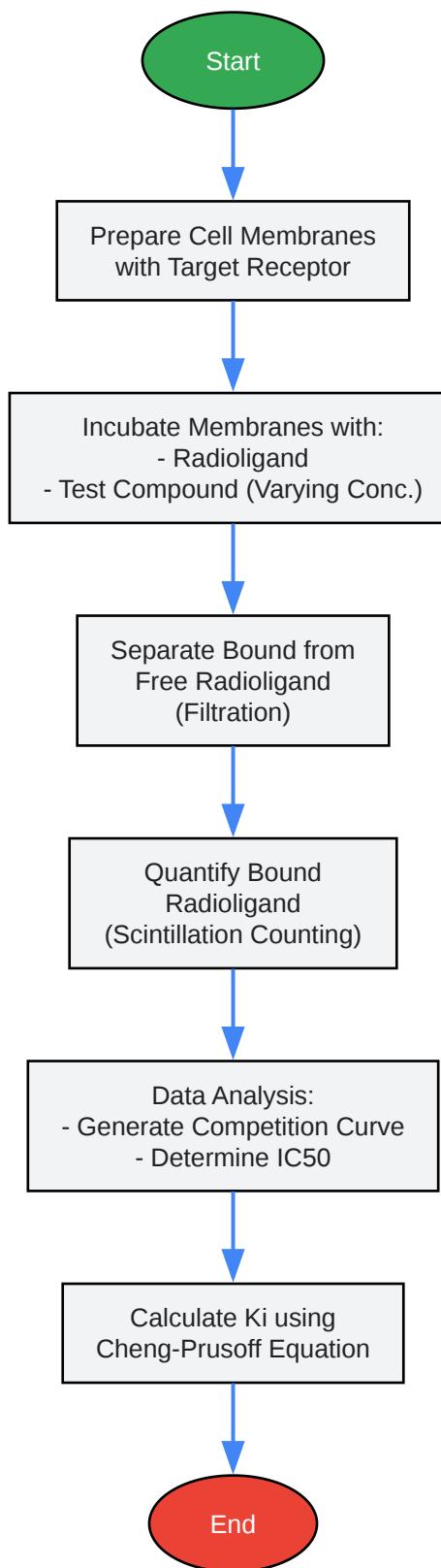


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Caption: Agonist activation of the 5-HT_{2A} receptor initiates the G_q/G₁₁ signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a typical radioligand binding assay used to determine the affinity of phenethylamine derivatives for a target receptor.



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Caption: A generalized workflow for a competitive radioligand binding assay.

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